molecular formula C12H15NO4 B2690825 3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid methyl ester CAS No. 462068-48-0

3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid methyl ester

Cat. No.: B2690825
CAS No.: 462068-48-0
M. Wt: 237.255
InChI Key: NTWSWYWOMUEQOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid methyl ester” is a chemical compound with the CAS Number: 436087-14-8 . Its IUPAC name is N-(2,3-dihydro-1,4-benzodioxin-6-yl)-beta-alanine . The molecular weight of this compound is 223.23 .


Molecular Structure Analysis

The linear formula of this compound is C11H13NO4 . The InChI code for this compound is 1S/C11H13NO4/c13-11(14)3-4-12-8-1-2-9-10(7-8)16-6-5-15-9/h1-2,7,12H,3-6H2,(H,13,14) .


Physical and Chemical Properties Analysis

The molecular formula of this compound is C12H15NO4 . The molecular weight of this compound is 237.25 .

Scientific Research Applications

1. Synthesis and Retrostructural Analysis in Dendrimer Research

A study focused on the synthesis of methyl esters of various propionic acids, including those related to the structure of interest, for dendrimer research. These compounds were utilized in a convergent iterative strategy to prepare supramolecular dendrimers, which self-organized into various periodic and quasi-periodic assemblies. This research highlights the potential use of such compounds in the development of novel dendritic structures with potential applications in nanotechnology and materials science (Percec et al., 2006).

2. Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation

Another research application involves the palladium-catalyzed oxidative carbonylation of certain esters, including those structurally similar to our compound of interest. This process yields various heterocyclic derivatives, underlining the role of such esters in facilitating novel organic synthesis methodologies (Bacchi et al., 2005).

3. Radical Cyclization in Lactone Synthesis

Research into radical cyclization processes utilizing glyoxylic acid esters, structurally related to our compound, demonstrates their application in synthesizing lactones. This highlights the compound's utility in advanced organic synthesis techniques (Clive & Zhang, 1997).

4. Synthesis of Hypotensive N-Alkylaminopropionic Esters

The synthesis and properties of various N-alkylaminopropionic esters, similar to our compound of interest, have been studied for their potential hypotensive effects. This research indicates a possible role in the development of new cardiovascular drugs (Coutts et al., 1971).

Safety and Hazards

This compound is labeled as an irritant .

Properties

IUPAC Name

methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-15-12(14)4-5-13-9-2-3-10-11(8-9)17-7-6-16-10/h2-3,8,13H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWSWYWOMUEQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.